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Compound of Interest

Compound Name: Atic-IN-1

Cat. No.: B12394858

Get Quote

Executive Summary
Compound 14 (also known as ATIC-IN-1; CAS: 1402453-15-9) is a first-in-class,

peptidomimetic small molecule designed to inhibit the homodimerization of the bifunctional

enzyme ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP

cyclohydrolase). Unlike traditional orthosteric inhibitors that target the active site, Compound 14

targets the protein-protein interaction (PPI) interface (~5000 Å²) required for enzyme stability

and catalytic function.

By disrupting the ATIC dimer, Compound 14 halts de novo purine biosynthesis, leading to the

intracellular accumulation of ZMP (AICAR monophosphate). This accumulation mimics a low-

energy state, acting as a potent agonist for AMPK (AMP-activated protein kinase), thereby

triggering metabolic checkpoints and reducing cancer cell viability. This guide details the

mechanistic basis, chemical profile, and validation protocols for utilizing Compound 14 in

research.

Scientific Foundation: The ATIC Target
The Enzyme
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ATIC is a bifunctional homodimer catalyzing the final two steps of de novo purine synthesis:

AICAR Transformylase (AICAR Tfase): Formylation of AICAR (ZMP) to FAICAR.

IMP Cyclohydrolase (IMPCH): Ring closure of FAICAR to Inosine Monophosphate (IMP).[1]

The Dimerization Requirement
Structural biology reveals that ATIC functions obligately as a homodimer.[2] The active sites are

formed at the interface of the monomeric units.

Monomer Status: Inactive and unstable.

Dimer Status: Active. The interface is extensive (>5000 Å²), making it a challenging but

highly specific target for PPI inhibition.

The ZMP/AMPK Axis
Inhibition of ATIC leads to a rapid buildup of its substrate, ZMP (AICAR monophosphate). ZMP

is a structural analog of AMP.[3]

Mechanism: ZMP binds to the γ-subunit of AMPK.

Effect: It induces an allosteric conformational change that promotes phosphorylation at

Thr172 by LKB1, activating AMPK.

Outcome: Downregulation of mTORC1, inhibition of anabolism, and induction of cell cycle

arrest or apoptosis.

Compound Profile: Compound 14 (ATIC-IN-1)
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Feature Specification

Common Name Compound 14 / ATIC-IN-1

CAS Number 1402453-15-9

Chemical Structure
N-acetyl-L-arginyl-4-nitro-L-phenylalanine

diethylamide

Formula Ac-Arg-Ph(4-NO2)-NEt2

Molecular Class Dipeptide Peptidomimetic

Target ATIC Homodimer Interface

Binding Affinity (Kd) 240 nM

Inhibition Constant (Ki) 685 nM

Solubility
Soluble in DMSO; aqueous solubility limited

(requires carrier)

Structural Insight: Compound 14 was evolved from a cyclic hexapeptide (cyclo-CRYFNV)

identified via high-throughput screening. The dipeptide core (Arg-Phe analog) mimics the "hot

spot" residues required for the protein-protein interaction.

Mechanism of Action (MoA)
The following diagram illustrates the cascade initiated by Compound 14, distinguishing it from

active-site inhibitors (antifolates).
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Figure 1: Mechanism of Action. Compound 14 shifts the equilibrium toward inactive monomers,

causing ZMP accumulation and subsequent AMPK-mediated metabolic stress.

Experimental Validation Protocols
To validate Compound 14 in your specific model, utilize the following self-validating workflows.

Protocol A: Validation of Dimerization Inhibition (In Vitro)
Objective: Confirm that inhibition is due to dimer disruption and not non-specific aggregation.

Method: Size Exclusion Chromatography (SEC) or Analytical Ultracentrifugation (AUC).

Control: Bovine Serum Albumin (BSA). Non-specific aggregators lose potency in the

presence of high BSA; Compound 14 does not.[1]

Workflow:

Preparation: Purify Recombinant human ATIC (rhATIC) to >95% homogeneity.

Incubation: Incubate rhATIC (500 nM) with Compound 14 (0, 10, 50, 100 µM) for 30 min at

25°C.

Aggregation Control: Run a parallel set containing 1 mg/mL BSA.

Analysis: Inject onto a Superdex 200 column.

Readout: Monitor absorbance at 280 nm.

Positive Result: Shift in peak elution volume from ~128 kDa (Dimer) to ~64 kDa

(Monomer).

Negative Control: Active site inhibitors (e.g., Methotrexate) should not shift the peak.

Protocol B: Cellular ZMP Accumulation Assay
Objective: Verify on-target engagement inside the cell.

Cell Culture: Treat MCF-7 or HCT116 cells with Compound 14 (100 µM) for 24 hours.
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Extraction: Lyse cells in cold 0.4 M perchloric acid to preserve nucleotides. Neutralize with

K₂CO₃.

HPLC Analysis: Use a strong anion exchange column (Partisil SAX).

Mobile Phase: Ammonium phosphate gradient (pH 3.5 to 4.5).

Detection: UV absorbance at 254 nm.

Validation: Compare retention time against a synthetic ZMP standard.

Expectation: A distinct peak for ZMP appears only in treated cells, correlating with dose.

Protocol C: AMPK Activation Pathway (Western Blot)
Objective: Confirm downstream signaling consequences.
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Figure 2: Western Blot Workflow. Critical markers include p-AMPK (Thr172) and its direct

substrate p-ACC (Acetyl-CoA Carboxylase).
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Therapeutic Implications & Challenges[1]
Oncology
Compound 14 acts as a radiosensitizer. By depleting the ATP pool (via purine synthesis

blockade) and impairing DNA repair mechanisms, it renders cancer cells hypersensitive to

ionizing radiation.

Key Insight: It is particularly effective in cells with high metabolic demand (e.g., triple-

negative breast cancer).

Metabolic Disorders
While primarily an oncology tool, the ability of Compound 14 to activate AMPK makes it a

relevant probe for metabolic syndrome research, mimicking the effects of exercise or caloric

restriction.

Technical Challenges
Potency: With a Ki of ~685 nM, high micromolar concentrations (50-100 µM) are often

required for cellular assays due to competition with high intracellular enzyme concentrations.

Stability: As a dipeptide derivative, it is susceptible to proteolysis in plasma; use in animal

models requires formulation optimization or chemical modification (e.g., backbone cyclization

or N-methylation).

References
Hasegawa, K., et al. (2012). Small Molecule Inhibitor of AICAR Transformylase

Homodimerization.[1][2][4]Journal of Medicinal Chemistry / PMC. [Link]

Aslesha, et al. (2016). Identification of ATIC as a novel target for

chemoradiosensitization.International Journal of Radiation OncologyBiologyPhysics. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3517147/
https://pubmed.ncbi.nlm.nih.gov/22764122/
https://www.merckmillipore.com/IN/en/product/ATIC-Dimerization-Inhibitor-CAS-1402453-15-9-Calbiochem,EMD_BIO-118490
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3563273/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5035553/
https://www.benchchem.com/product/b12394858?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394858?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. Small Molecule Inhibitor of AICAR Transformylase Homodimerization - PMC
[pmc.ncbi.nlm.nih.gov]

2. Targeting tumour proliferation with a small-molecule inhibitor of AICAR transformylase
homodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Identification of ATIC as a novel target for chemoradiosensitization - PMC
[pmc.ncbi.nlm.nih.gov]

4. merckmillipore.com [merckmillipore.com]

To cite this document: BenchChem. [Targeting the Interface: A Technical Guide to ATIC
Homodimerization Inhibitor Compound 14]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12394858/docs#targeting-the-interface-a-technical-
guide-to-atic-homodimerization-inhibitor-compound-14]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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